2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide
Overview
Description
2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide is a useful research compound. Its molecular formula is C22H17N3O5 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.11682065 g/mol and the complexity rating of the compound is 701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Synthetic Methodologies : The compound has been utilized in the synthesis of various chemical structures. For instance, oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate resulted in the production of 4-cyano-2,3-dihydrofuran-3-carboxamides, demonstrating the versatility of similar acrylamide compounds in chemical synthesis (Burgaz et al., 2007).
Chemical Interactions and Properties : The compound's derivatives exhibit unique optical properties due to different stacking modes, which are crucial for understanding their mechanofluorochromic properties. For example, certain acrylamide derivatives displayed distinct luminescence changes upon physical treatment like grinding, indicating their potential in material sciences (Song et al., 2015).
Industrial and Material Science Applications
Corrosion Inhibition : Specific acrylamide derivatives, including those structurally similar to the compound , have been studied for their effectiveness as corrosion inhibitors. This research is significant for the protection of metals like copper in acidic environments, indicating potential industrial applications (Abu-Rayyan et al., 2022).
Fluorescence and Photostability : Certain derivatives of the compound have been synthesized and characterized for their strong fluorescence and photostability, making them potential candidates for applications in fields like fluorescence microscopy or materials that require stable fluorescent properties (Matsui et al., 1992).
Properties
IUPAC Name |
(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-14-3-6-17(25(27)28)12-20(14)21-10-9-19(30-21)11-15(13-23)22(26)24-16-4-7-18(29-2)8-5-16/h3-12H,1-2H3,(H,24,26)/b15-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWDLYIIYJBHHP-RVDMUPIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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